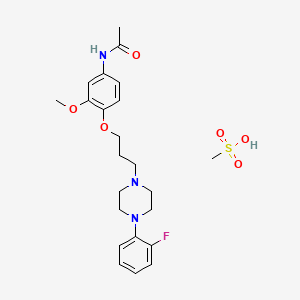
桂皮酸無水物
概要
説明
Cinnamic anhydride, also known as Cinnamic anhydride, is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キシランのエステル化
桂皮酸無水物は、新しい機能性生体高分子を作成するために、キシランの均一エステル化に使用されてきました 。このプロセスは、イオン液体である1-アリル-3-メチルイミダゾリウムクロリド(AMIMCl)によって媒介されました。触媒、時間、反応温度、および桂皮酸無水物/キシランのモル比を変えることで、0.11〜0.57の置換度(DS)が達成されました .
抄紙のウェットエンド
エステル化プロセスから得られた桂皮酸無水物アシル化キシラン誘導体は、抄紙のウェットエンドでの潜在的な用途を持っています 。この用途により、紙製品の品質と耐久性を向上させることができます。
有機無機複合フィルム
これらの誘導体は、有機無機複合フィルムの製造にも使用できます 。これらのフィルムは、強度、柔軟性、および環境因子に対する耐性などの特性が向上しています。
ハイドロゲル
桂皮酸無水物アシル化キシラン誘導体は、ハイドロゲルの作成に使用できます 。ハイドロゲルは、薬物送達システム、組織工学、および環境センシングなど、幅広い用途があります。
生体医用用途
桂皮酸無水物の誘導体である桂皮アルデヒドは、持続的または制御された放出のためにポリマーにロードまたは結合させることができます 。これにより、生物活性の有効作用時間が延長されます。さらに、刺激応答性結合を介してポリマーに環境応答性を付与することができます .
必須医薬品の合成
製薬業界では、桂皮酸無水物は、抗凝固剤ワルファリンやさまざまな抗真菌剤などの必須医薬品の合成における前駆体として利用されています .
ポリエステル、ポリアミド、およびポリ(無水物エステル)の調製
桂皮酸無水物の誘導体である桂皮酸は、ポリエステル、ポリアミド、およびポリ(無水物エステル)の調製に広く使用されてきました 。これらのポリマーは、包装、繊維、および生体医用デバイスなど、幅広い用途があります。
作用機序
- Its primary targets include enzymes involved in biosynthetic pathways, such as phenylalanine ammonia-lyase (PAL) . PAL converts phenylalanine to cinnamic acid during plant metabolism .
- Biosynthesis : Cinnamic acid is a central intermediate in the biosynthesis of several natural products, including lignols, flavonoids, and coumarins. PAL catalyzes the conversion of phenylalanine to cinnamic acid .
- Chemical Reactivity : Cinnamic acid can undergo various chemical reactions due to its unsaturated carboxylic acid structure. For example, it can form esters (e.g., ethyl cinnamate) and undergo condensation reactions .
- Hydrolysis : When cinnamic anhydride (a derivative of cinnamic acid) reacts with water, it undergoes hydrolysis to regenerate cinnamic acid. This process involves breaking the anhydride functional group .
- Flavonoids and Coumarins : Cinnamic acid participates in the formation of flavonoids and coumarins, which have diverse roles in plant defense and signaling .
- Cellular Effects : Cinnamic acid and its derivatives exhibit various effects, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
将来の方向性
Cinnamic acid and its hydroxy-derivatives, including cinnamic anhydride, are aromatic building blocks that have been extensively used in the preparation of advanced polymers due to their structural peculiarities . These polymers have a wide spectrum of applications, ranging from industrial (e.g., (super-)engineered plastics) to biomedical domains (e.g., drug delivery systems, shape-memory materials) .
生化学分析
Biochemical Properties
Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, cinnamic anhydride can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .
Cellular Effects
Cinnamic anhydride influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, cinnamic anhydride can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of cinnamic anhydride involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, cinnamic anhydride inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, cinnamic anhydride can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamic anhydride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that cinnamic anhydride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of cinnamic anhydride vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, cinnamic anhydride can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
Cinnamic anhydride is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, cinnamic anhydride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Cinnamic anhydride’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.
特性
IUPAC Name |
3-phenylprop-2-enoyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDRSGUZBCDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260106 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-56-7 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
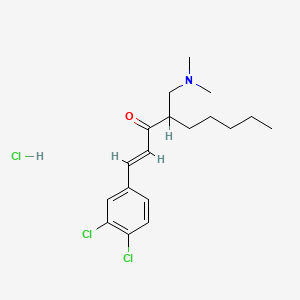

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
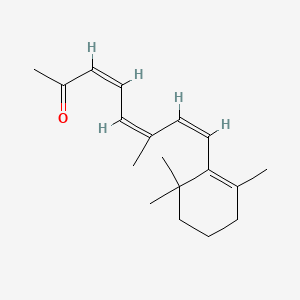

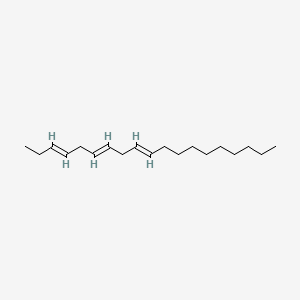
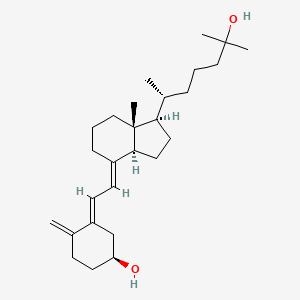

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
